molecular formula C22H30N2O2 B3717000 2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol

2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol

Cat. No.: B3717000
M. Wt: 354.5 g/mol
InChI Key: VVGRLCZTIXVWSF-UHFFFAOYSA-N
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Description

2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol is a complex organic compound featuring a piperazine ring and multiple hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol typically involves multiple steps. One common method includes the hydroxylation of a carbonyl compound, followed by a condensation reaction with formaldehyde to link two hydroxyl groups. The final step involves the dimethylation of the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-[(2-Hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-[[4-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperazin-1-yl]methyl]-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-15-9-17(3)19(21(25)11-15)13-23-5-7-24(8-6-23)14-20-18(4)10-16(2)12-22(20)26/h9-12,25-26H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGRLCZTIXVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN2CCN(CC2)CC3=C(C=C(C=C3O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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